molecular formula C17H14FN3O3 B1402298 4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester CAS No. 1426654-03-6

4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester

Cat. No.: B1402298
CAS No.: 1426654-03-6
M. Wt: 327.31 g/mol
InChI Key: MBPWJHVBWQMGDU-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester is a high-purity chemical intermediate designed for research applications in medicinal chemistry and drug discovery. This compound belongs to a class of imidazo[1,2-a]pyridine derivatives, which are privileged scaffolds in the development of novel therapeutic agents due to their diverse biological activities and excellent pharmacokinetic properties. The structure combines a methyl-substituted imidazopyridine ring, known for its potential in kinase inhibition, with a fluorinated benzoic ester moiety that can enhance membrane permeability and metabolic stability. Primary Research Applications: This reagent serves as a key building block in the synthesis of more complex bioactive molecules. It is particularly valuable for constructing targeted protein degraders (PROTACs), screening compound libraries for high-throughput screening, and structure-activity relationship (SAR) studies. The methyl ester functional group provides a versatile handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid or amide coupling reactions. Handling & Safety: This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

methyl 4-fluoro-3-[(7-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-10-5-6-21-14(9-19-15(21)7-10)16(22)20-13-8-11(17(23)24-2)3-4-12(13)18/h3-9H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPWJHVBWQMGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C(=O)NC3=C(C=CC(=C3)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a family of substituted benzoic acid methyl esters with imidazo[1,2-a]pyridine-based side chains. Below is a detailed comparison with its closest analogs, highlighting structural variations and their implications.

Substituent Position on the Imidazo[1,2-a]pyridine Ring

  • 6-Methyl Analogue (CAS: 2088942-84-9):
    This analog differs by the methyl group at the 6-position of the imidazo[1,2-a]pyridine ring instead of the 7-position. While the molecular formula (C₁₇H₁₄FN₃O₃) and weight (327.32) remain identical, steric and electronic effects may vary. The 6-methyl substitution could alter binding interactions in biological systems due to spatial orientation differences ().

  • 7-Fluoro Analogue (CAS: 1426654-37-6):
    Replacing the 7-methyl group with a 7-fluoro substituent increases molecular weight to 331.28 g/mol (C₁₆H₁₁F₂N₃O₃). Fluorine’s electronegativity enhances metabolic stability and may influence solubility or target affinity ().

Halogen vs. Alkyl Substituents

  • 6-Fluoro Derivative (CAS: 2088941-82-4): This compound features a 6-fluoro group on the imidazo[1,2-a]pyridine ring (C₁₆H₁₁F₂N₃O₃, MW: 331.28).
  • 6-Methoxy Derivative (Discontinued, Ref: 10-F511125):
    The 6-methoxy substituent introduces a bulkier, electron-donating group. This modification could enhance solubility due to oxygen’s polarity but may reduce membrane permeability ().

Impact of Substitution Patterns on Physicochemical Properties

Compound (CAS) Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Structural Differences
1426654-03-6 (Target) 7-methyl C₁₇H₁₄FN₃O₃ 327.32 Reference compound with 7-methyl group
2088942-84-9 (Analog) 6-methyl C₁₇H₁₄FN₃O₃ 327.32 Methyl shifted to 6-position on imidazo ring
1426654-37-6 (7-Fluoro) 7-fluoro C₁₆H₁₁F₂N₃O₃ 331.28 Fluorine replaces methyl at 7-position
2088941-82-4 (6-Fluoro) 6-fluoro C₁₆H₁₁F₂N₃O₃ 331.28 Fluorine at 6-position on imidazo ring
10-F511125 (6-Methoxy) 6-methoxy Not Disclosed Not Disclosed Methoxy group at 6-position (bulkier substituent)

Key Observations:

Positional Isomerism : Shifting the methyl group from the 7- to 6-position () preserves molecular weight but may affect conformational flexibility and target engagement.

Functional Group Effects : Methoxy groups introduce polarity, which may improve aqueous solubility but reduce lipophilicity and membrane penetration ().

Implications for Research and Development

  • Structure-Activity Relationship (SAR) : The substituent’s position and electronic nature on the imidazo[1,2-a]pyridine ring are critical for optimizing bioactivity. For instance, fluorinated derivatives may offer advantages in drug design due to fluorine’s unique pharmacokinetic properties ().
  • Synthetic Feasibility : Analogous compounds (e.g., 6-fluoro, 7-fluoro) are synthesized using similar methods, such as coupling reactions with aroyl halides ().

Q & A

How can the synthesis of this compound be optimized to address steric hindrance from the 7-methylimidazo[1,2-a]pyridine moiety?

Methodological Answer:
The imidazo[1,2-a]pyridine core introduces steric challenges during amide bond formation. To optimize:

  • Use Vilsmeier-Haack conditions (POCl₃/DMF in chloroform at 0–10°C) for formylation of the imidazopyridine precursor, as described for analogous structures .
  • Employ General Procedure F1 (amide coupling): Activate the carboxylic acid with HATU or EDCI/HOBt in DMF, followed by reaction with the amine under inert atmosphere at 45°C for 1–2 hours .
  • Monitor reaction progress via TLC (dichloromethane/EtOH, 1:1) or NMR to detect unreacted starting materials .
    Data Example: In similar syntheses, yields exceeded 90% when using EDCI/HOBt with extended stirring (12–24 hours) .

What spectroscopic techniques are most effective for confirming the amide linkage and fluorine positioning?

Methodological Answer:

  • ¹H NMR : Look for the amide proton signal at δ ~10.5–11.5 ppm (DMSO-d₆), as seen in structurally related compounds . The 4-fluoro substituent on the benzoic acid ring causes splitting in aromatic proton signals (e.g., δ 7.24–7.66 ppm) .
  • ¹³C NMR : The carbonyl carbon (C=O) of the amide appears at ~165–170 ppm, while the methyl ester resonates at ~52 ppm .
  • FTIR : Confirm the amide C=O stretch at ~1650–1690 cm⁻¹ and ester C=O at ~1720–1740 cm⁻¹ .
    Advanced Tip : Use HRMS (ESI+) for exact mass validation (e.g., [M+H]+ calculated vs. observed deviation <2 ppm) .

How can researchers design analogs to investigate the role of the 4-fluoro substituent in biological activity?

Methodological Answer:

  • Synthetic Strategy : Replace the fluorine with H, Cl, or CF₃ via Suzuki coupling or nucleophilic substitution. For example, describes fluorophenyl analogs synthesized via cross-coupling reactions.
  • SAR Testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition or PDE activity). Fluorine’s electronegativity may enhance binding affinity via dipole interactions .
    Data Example : In a related study, replacing fluorine with CF₃ increased lipophilicity (logP +0.5) but reduced solubility .

What strategies mitigate poor aqueous solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt Formation : Convert the methyl ester to a sodium or potassium salt under basic conditions (e.g., NaOH/EtOH).
  • Prodrug Approach : Replace the ester with a phosphate or PEGylated group to enhance solubility, as demonstrated in for pyridobenzoxazine derivatives.
  • Formulation : Use co-solvents (e.g., 10% DMSO in saline) or nanoemulsions for in vivo dosing .

How can hydrolytic stability of the methyl ester be evaluated under physiological conditions?

Methodological Answer:

  • pH-Varied Stability Assays : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • LC-MS/MS : Identify hydrolysis products (e.g., free carboxylic acid) using negative-ion mode.
    Data Example : For similar esters, half-life at pH 7.4 ranged from 2–8 hours, depending on substituent electronic effects .

What computational methods aid in predicting the compound’s molecular targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinase or PDE libraries. The imidazopyridine scaffold shows affinity for ATP-binding pockets .
  • Pharmacophore Modeling : Align with known PDE inhibitors (e.g., ’s sulfonamide derivatives) to identify critical hydrogen-bond acceptors .

How can polymorphism be assessed to ensure batch-to-batch consistency?

Methodological Answer:

  • XRPD : Compare diffraction patterns of synthesized batches. Sharp peaks indicate crystalline homogeneity.
  • DSC : Monitor melting points (e.g., mp 217–220°C for related triazine derivatives ). Polymorphs exhibit distinct thermal profiles.

What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • HepG2 Cells : Assess hepatotoxicity via MTT assay at 10–100 µM concentrations.
  • hERG Inhibition : Use patch-clamp assays to evaluate cardiac risk. Fluorinated aromatics may interact with potassium channels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester

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